

An In-depth Technical Guide on the Anticancer Agent: Isatin-Based Compound 63

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A Promising Dual Inhibitor of VEGFR-2 and STAT-3 for Cancer Therapy

This technical guide provides a comprehensive overview of the chemical structure, properties, and anticancer activity of the isatin-based compound designated as "compound 63". This molecule has demonstrated significant potential as a dual inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Signal Transducer and Activator of Transcription 3 (STAT-3), two key targets in cancer therapy. This document is intended for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

Isatin (1H-indole-2,3-dione) is a versatile heterocyclic scaffold that has been extensively utilized in the development of novel anticancer agents.[1][2][3][4][5] Compound 63 is a synthetic derivative of isatin, the full chemical name of which is not consistently provided across literature, but its core structure is based on the isatin framework. A representative synthesis of an isatin-1,2,3-triazole hybrid, also denoted as compound 63, has been described.

Table 1: Physicochemical Properties of Isatin-Based Compound 63



Property	Value	Reference
Molecular Formula	C ₆ H ₅ NO ₂ (Isatin core)	
Molecular Weight	Varies with substitution	N/A
Solubility	Varies with substitution	N/A
Appearance	Typically a crystalline solid	N/A

Note: Specific physicochemical data for the exact "compound 63" are not publicly available and would be dependent on the full, confirmed chemical structure.

Anticancer Activity and Efficacy

Isatin-based compound 63 has shown potent cytotoxic and anti-proliferative activity against various cancer cell lines. Its efficacy is attributed to its ability to inhibit key signaling pathways involved in tumor growth, proliferation, and angiogenesis.

In Vitro Cytotoxicity

Compound 63 has demonstrated significant cytotoxicity against human prostate cancer (PC3) and pancreatic cancer (PANC1) cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Table 2: In Vitro Cytotoxicity of Isatin-Based Compound 63

Cell Line	Cancer Type	IC50 (μM)	Compariso n Drugs	IC50 (μM)	Reference
PC3	Prostate Cancer	0.10	Doxorubicin	0.24	
Sunitinib	0.60				
PANC1	Pancreatic Cancer	0.13	Doxorubicin	0.45	
Sunitinib	1.49				



Kinase and Protein Inhibition

The primary mechanism of action of compound 63 is the inhibition of VEGFR-2 and STAT-3. VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis. STAT-3 is a transcription factor that, when constitutively activated, promotes cancer cell proliferation, survival, and invasion.

Table 3: Inhibitory Activity of Isatin-Based Compound 63 against VEGFR-2 and STAT-3

Target	IC50 (nM)	Comparison Drug	IC50 (nM)	Reference
VEGFR-2	26.3	Sunitinib	30.7	
STAT-3	5.63	-	-	

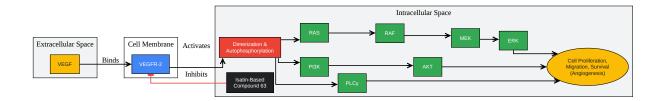
Mechanism of Action: Signaling Pathways

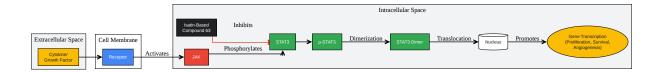
Compound 63 exerts its anticancer effects by interfering with the VEGFR-2 and STAT-3 signaling pathways.

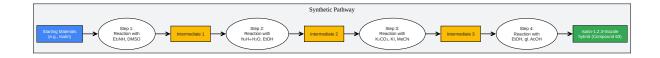
VEGFR-2 Signaling Pathway

VEGF binding to VEGFR-2 on endothelial cells triggers receptor dimerization and autophosphorylation, initiating downstream signaling cascades that lead to cell proliferation, migration, and survival, ultimately promoting angiogenesis. By inhibiting VEGFR-2, compound 63 blocks these pro-angiogenic signals, thereby cutting off the tumor's blood supply.









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